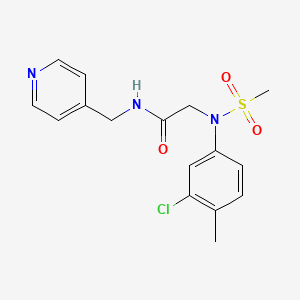![molecular formula C19H17ClO3 B5520559 7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)
7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, similar to 7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, involves various chemical reactions, including O-acylation, cyclization, and condensation processes. For instance, 2-oxo-2H-chromen-7-yl derivatives can be synthesized by O-acylation reactions of 7-hydroxy-2H-chromen-2-one with corresponding acyl chlorides in the presence of triethylamine, yielding high product yields under mild conditions (Becerra, Portilla, & Castillo, 2021).
Molecular Structure Analysis
The molecular structure of chromene derivatives is confirmed using various spectroscopic techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy. Crystallography studies reveal that these compounds can crystallize in different systems, and the molecular packing can exhibit intermolecular hydrogen bonding and short interactions, stabilizing the structure in a three-dimensional network (Yadav et al., 2015).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to diverse biological activities. These reactions facilitate the formation of novel compounds with potential antibacterial and antioxidant activities (Hatzade et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallization, of chromene derivatives can be affected by their molecular structure and substitution patterns. Detailed thermal analysis and spectroscopic measurements help in understanding these properties and their impact on the compound's stability and reactivity.
Chemical Properties Analysis
Chromene derivatives exhibit a range of chemical properties, including fluorescence, which can be influenced by their structural modifications and the solvent polarity. These compounds are fluorescent with good Stoke shift values, indicating their potential application in fluorescent probes and materials science (Yadav et al., 2015). Additionally, their chemical reactivity, as demonstrated through various synthesis methods, contributes to their biological relevance and potential as antimicrobial agents.
Applications De Recherche Scientifique
Antibacterial Applications
7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, as a derivative of coumarin, shares structural similarities with compounds that have demonstrated significant antibacterial activities. For instance, certain coumarin derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde have shown promising results against bacterial strains like Staphylococcus aureus, E.coli, and Bacillus cereus. These compounds exhibit both bacteriostatic and bactericidal properties, indicating their potential in fighting bacterial infections (Behrami & Vaso, 2017).
Synthesis and Chemical Analysis
The compound's synthesis and chemical characterization are crucial for understanding its potential applications in scientific research. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a structurally related compound, was synthesized with an 88% yield through O-acylation reactions, showcasing the efficacy of certain synthetic pathways. This compound was thoroughly characterized using various spectroscopic techniques, providing a foundation for further research on similar compounds (Becerra et al., 2021).
Antimicrobial and Antioxidant Activities
Further research on derivatives of 2H-chromen-2-one, such as the synthesis of hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, has also shown significant antimicrobial and antioxidant activities. This suggests the potential of 7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one in similar applications, given its structural similarity to these compounds (Hatzade et al., 2008).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis have been employed to study compounds with similar structures, aiding in the understanding of their biological interactions and potential therapeutic applications. For instance, novel hybrid compounds containing pyrazole and coumarin cores were subjected to detailed molecular docking and structural analyses, providing insights into their interactions with biological targets and their potential efficacy in therapeutic applications (Sert et al., 2018).
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAZUIZBNXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)


![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)


![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)